Lipophilicity Tuning: LogP Reduction vs. Unsubstituted and 1-Methyl Tetrahydro-β-carbolines
Introducing the 1-hydroxyethyl group significantly lowers the compound's lipophilicity. The target compound has a calculated LogP of 1.2 [1], whereas the unsubstituted 1,2,3,4-tetrahydro-β-carboline (tryptoline) has a predicted LogP of approximately 2.1 [2]. This represents a substantial decrease in hydrophobicity, directly impacting reverse-phase HPLC retention times, solubility profiles, and in silico ADME predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.2 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydro-β-carboline (tryptoline). Predicted LogP ≈ 2.1. |
| Quantified Difference | ΔLogP ≈ -0.9 log units (target is more hydrophilic) |
| Conditions | Computational prediction models. |
Why This Matters
For procurement, this confirms the compound will exhibit distinctly different solubility and chromatographic behavior from its parent, ensuring it can serve unique roles in medicinal chemistry campaigns targeting polar interactions or improved solubility.
- [1] Molaid. 1-<2-Hydroxy-aethyl>-1,2,3,4-tetrahydro-β-carbolin | 61014-28-6. Calculated LogP 1.2. View Source
- [2] PubChem. Compound Summary for CID 107836, 1,2,3,4-Tetrahydro-beta-carboline. Predicted LogP 2.1. View Source
